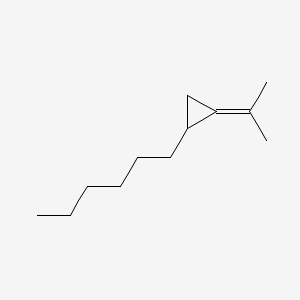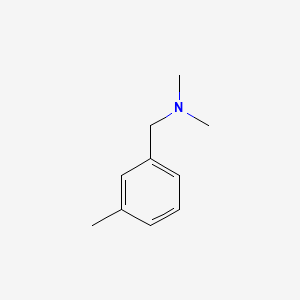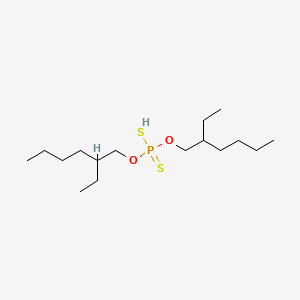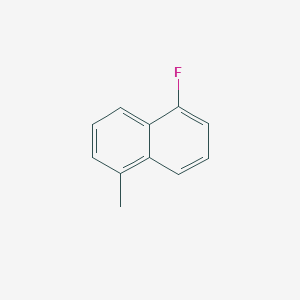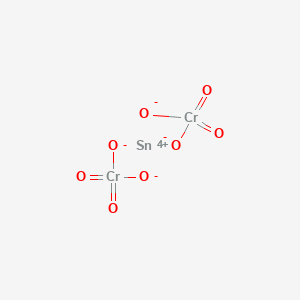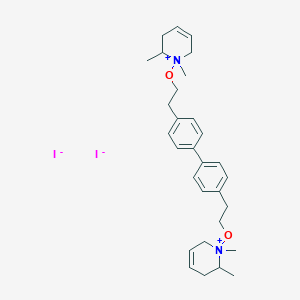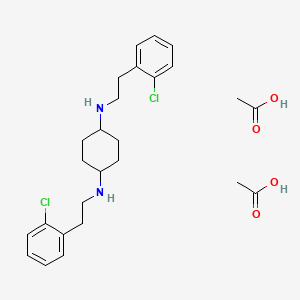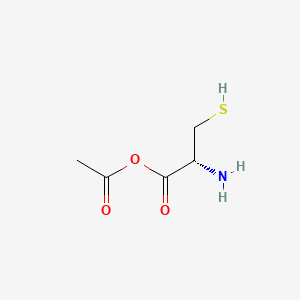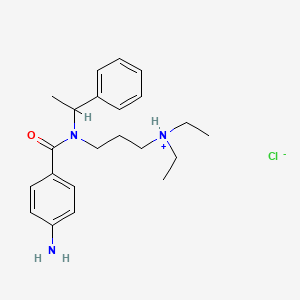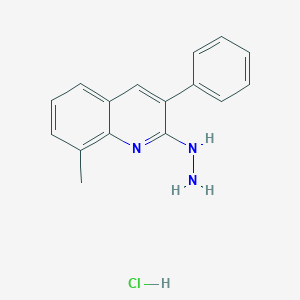
2-Hydrazino-8-methyl-3-phenylquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazino-8-methyl-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C16H16ClN3 and a molecular weight of 285.77 g/mol It is known for its unique structure, which includes a quinoline core substituted with hydrazino, methyl, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-8-methyl-3-phenylquinoline hydrochloride typically involves the reaction of 8-methyl-3-phenylquinoline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous monitoring of reaction parameters, and purification techniques such as recrystallization or chromatography to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydrazino-8-methyl-3-phenylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The quinoline core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, azo compounds, and hydrazine derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Hydrazino-8-methyl-3-phenylquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydrazino-8-methyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The quinoline core may also interact with DNA or proteins, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
8-Methylquinoline: Lacks the hydrazino and phenyl groups, resulting in different chemical and biological properties.
3-Phenylquinoline: Lacks the hydrazino and methyl groups, affecting its reactivity and applications.
2-Hydrazinoquinoline:
Uniqueness
2-Hydrazino-8-methyl-3-phenylquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the hydrazino group allows for diverse chemical transformations, while the methyl and phenyl groups contribute to its stability and potential interactions with biological targets .
Propiedades
Número CAS |
1172400-01-9 |
|---|---|
Fórmula molecular |
C16H16ClN3 |
Peso molecular |
285.77 g/mol |
Nombre IUPAC |
(8-methyl-3-phenylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C16H15N3.ClH/c1-11-6-5-9-13-10-14(12-7-3-2-4-8-12)16(19-17)18-15(11)13;/h2-10H,17H2,1H3,(H,18,19);1H |
Clave InChI |
IPOYRBGZAYBCMP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C=C(C(=N2)NN)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


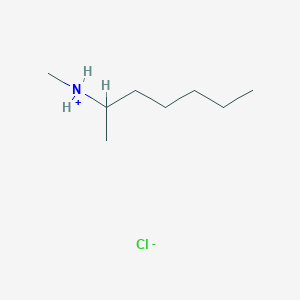
![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13751803.png)
